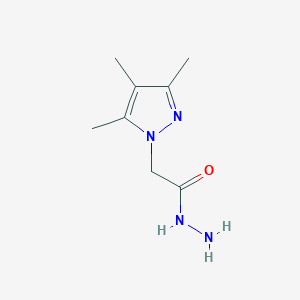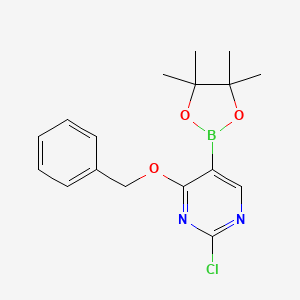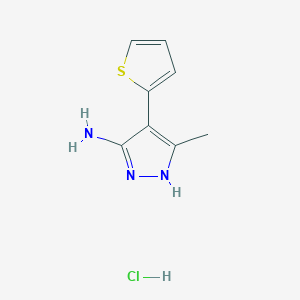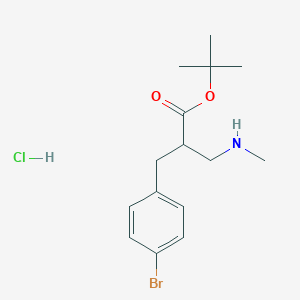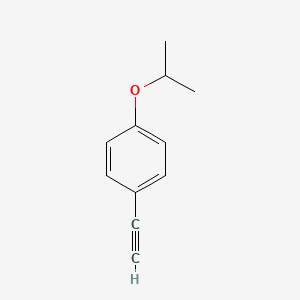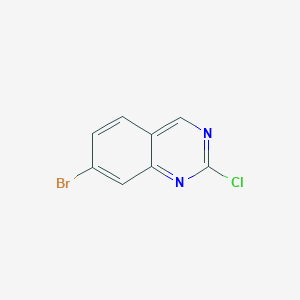
7-Bromo-2-chloroquinazoline
Vue d'ensemble
Description
7-Bromo-2-chloroquinazoline is a chemical compound with the molecular formula C8H4BrClN2 . It has a molecular weight of 243.49 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrClN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.8±0.1 g/cm³ . The boiling point is 309.7±24.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Antitumor Properties
7-Bromo-2-chloroquinazoline derivatives have been studied for their antitumor potential. For instance, the synthesis of novel 2-substituted 4-anilinoquinazolines as quinazoline-pyrrole hybrids evaluated in MCF-7 human breast cancer cell line and A-549 human lung adenocarcinoma cell lines showed promising cytotoxic activity. These compounds, particularly the derivatives 7d and 7f, displayed moderate to potent activity against these cancer cell lines, suggesting their potential as anticancer agents (Bathula, Mondal, Raparla, & Satla, 2020).
Antibacterial Evaluation
New 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one derivatives have also been synthesized and evaluated for antibacterial activity. The crystal structure and molecular interactions analysis of these compounds have been extensively studied, demonstrating their potential for application as antibacterial agents. The analysis of intermolecular interactions within the crystal structure, using Hirshfeld surfaces and fingerprint plots, provides insights into their stability and interactions, which are critical for designing effective antibacterial compounds (Ouerghi et al., 2021).
Anticoccidial Drug Synthesis
The compound has been a precursor in the synthesis of halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry. This highlights the versatility of this compound derivatives in the development of veterinary medicines, providing a low-cost and efficient method for producing drugs with good pharmaceutical prospects (Zhang, Yao, & Liu, 2017).
Synthesis of Fluorescent Brightening Agents
Derivatives of this compound have been synthesized for potential use as fluorescent brightening agents. These compounds, through a series of chemical transformations, have demonstrated possible applications in enhancing the brightness and fluorescence of materials, indicating their utility beyond biomedical applications (Rangnekar & Shenoy, 1987).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (may be harmful if swallowed), H315 (may cause skin irritation), H319 (may cause serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
7-bromo-2-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIQMAFISIVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672195 | |
| Record name | 7-Bromo-2-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-66-2 | |
| Record name | 7-Bromo-2-chloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


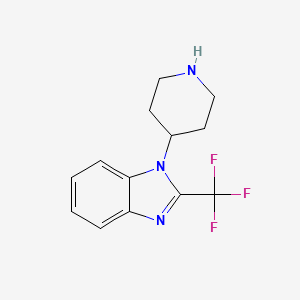
![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)


